3,4-Bis(pivaloyl)furoxan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(pivaloyl)furoxan is a heterocyclic compound that belongs to the class of furoxans It is characterized by the presence of two pivaloyl groups attached to the furoxan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(pivaloyl)furoxan typically involves the reaction of furoxan derivatives with pivaloyl chloride under specific conditions. One common method includes the use of a base such as pyridine to facilitate the acylation reaction. The reaction is usually carried out at low temperatures to prevent decomposition of the furoxan ring .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(pivaloyl)furoxan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of furoxan derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the pivaloyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(pivaloyl)furoxan has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism by which 3,4-Bis(pivaloyl)furoxan exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s structure allows it to bind to specific sites on target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Bis(3-nitrofurazan-4-yl)furoxan: Known for its high-energy properties and used in explosives.
3,4-Bis(4-aminofurazan-3-yl)furoxan: Used as a precursor in the synthesis of other heterocyclic compounds.
Uniqueness
3,4-Bis(pivaloyl)furoxan is unique due to the presence of pivaloyl groups, which impart specific chemical properties such as increased stability and reactivity under certain conditions. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H18N2O4 |
---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
1-[4-(2,2-dimethylpropanoyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)9(15)7-8(14(17)18-13-7)10(16)12(4,5)6/h1-6H3 |
InChI-Schlüssel |
YSQYWYIWDAJVPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C1=NO[N+](=C1C(=O)C(C)(C)C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.